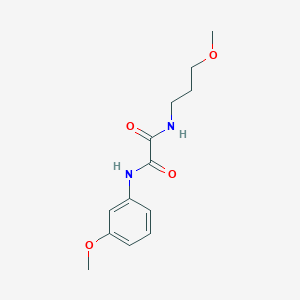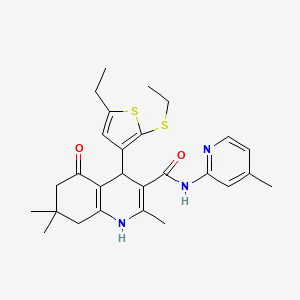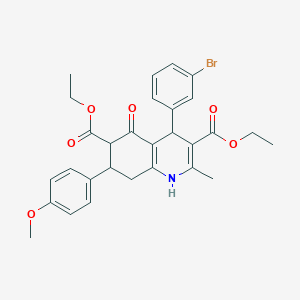![molecular formula C18H18N2O2S B11631977 2-([2-(4-Ethylphenoxy)ethyl]thio)quinazolin-4(1H)-one](/img/structure/B11631977.png)
2-([2-(4-Ethylphenoxy)ethyl]thio)quinazolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-([2-(4-Ethylphenoxy)ethyl]thio)quinazolin-4(1H)-one is a quinazoline derivative, a class of compounds known for their significant biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-([2-(4-Ethylphenoxy)ethyl]thio)quinazolin-4(1H)-one typically involves the reaction of 4-ethylphenol with 2-chloroethyl ethyl sulfide to form 2-(4-ethylphenoxy)ethyl ethyl sulfide. This intermediate is then reacted with 2-aminobenzamide under appropriate conditions to yield the desired quinazolinone derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions: 2-([2-(4-Ethylphenoxy)ethyl]thio)quinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives.
Aplicaciones Científicas De Investigación
2-([2-(4-Ethylphenoxy)ethyl]thio)quinazolin-4(1H)-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other quinazoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-([2-(4-Ethylphenoxy)ethyl]thio)quinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including anti-cancer and anti-inflammatory activities .
Comparación Con Compuestos Similares
- 2-([2-(4-Methylphenoxy)ethyl]thio)quinazolin-4(1H)-one
- 2-([2-(4-Chlorophenoxy)ethyl]thio)quinazolin-4(1H)-one
- 2-([2-(4-Fluorophenoxy)ethyl]thio)quinazolin-4(1H)-one
Comparison: 2-([2-(4-Ethylphenoxy)ethyl]thio)quinazolin-4(1H)-one is unique due to the presence of the ethyl group on the phenoxy moiety, which can influence its biological activity and chemical reactivity. Compared to its analogs with different substituents, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties .
Propiedades
Fórmula molecular |
C18H18N2O2S |
|---|---|
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
2-[2-(4-ethylphenoxy)ethylsulfanyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C18H18N2O2S/c1-2-13-7-9-14(10-8-13)22-11-12-23-18-19-16-6-4-3-5-15(16)17(21)20-18/h3-10H,2,11-12H2,1H3,(H,19,20,21) |
Clave InChI |
QLNMQDLFSXLCQL-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-2-[(cyclohexylcarbonyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B11631900.png)
![N-[(4-Chlorophenyl)methyl]-2-[N-(4-methylphenyl)4-methoxybenzenesulfonamido]acetamide](/img/structure/B11631910.png)
![(6Z)-5-imino-6-{3-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11631917.png)
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(3-methylphenoxy)butanamide](/img/structure/B11631929.png)
![ethyl 2-[2-(3-chlorophenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11631930.png)

![3-[(Z)-2-hydroxy-2-(3-methyl-5-phenylthiophen-2-yl)ethenyl]-7-nitro-2H-1,4-benzoxazin-2-one](/img/structure/B11631942.png)
![Methyl 5-cyano-6-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11631944.png)
![(6Z)-2-butyl-6-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11631947.png)
![2-(4-chlorophenyl)-3-[2-(2,6-dimethylphenoxy)ethyl]quinazolin-4(3H)-one](/img/structure/B11631952.png)
![3-bromo-4-ethoxy-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide](/img/structure/B11631958.png)



